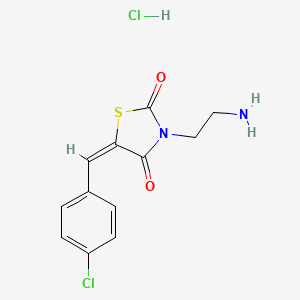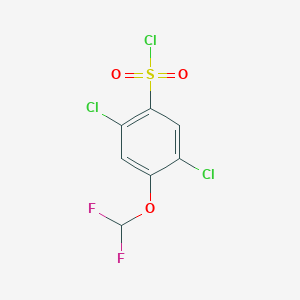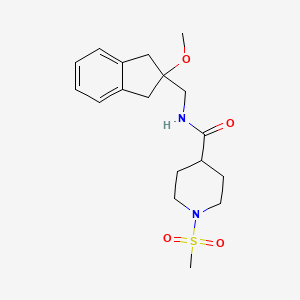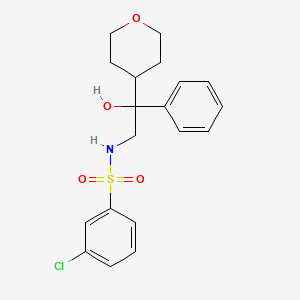
3-(2-fluorophenyl)-N-(2-(furan-3-yl)ethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-fluorophenyl)-N-(2-(furan-3-yl)ethyl)propanamide, also known as FPEP, is a synthetic compound that belongs to the class of amides. It has been extensively studied for its potential use as a therapeutic agent due to its ability to modulate the activity of certain receptors in the brain.
Wirkmechanismus
3-(2-fluorophenyl)-N-(2-(furan-3-yl)ethyl)propanamide acts as a partial agonist at the dopamine D3 receptor and as an antagonist at the sigma-1 receptor. This modulation of receptor activity leads to changes in the release of dopamine and other neurotransmitters in the brain, which can have downstream effects on various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-fluorophenyl)-N-(2-(furan-3-yl)ethyl)propanamide can modulate the activity of the dopamine D3 receptor and the sigma-1 receptor in a dose-dependent manner. This modulation has been shown to have potential therapeutic effects in a variety of neurological and psychiatric disorders, including schizophrenia, depression, and addiction. 3-(2-fluorophenyl)-N-(2-(furan-3-yl)ethyl)propanamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-(2-fluorophenyl)-N-(2-(furan-3-yl)ethyl)propanamide is its selectivity for the dopamine D3 receptor and the sigma-1 receptor, which allows for more targeted modulation of receptor activity. However, 3-(2-fluorophenyl)-N-(2-(furan-3-yl)ethyl)propanamide has a relatively low potency compared to other compounds that target these receptors, which may limit its effectiveness in certain applications. Additionally, 3-(2-fluorophenyl)-N-(2-(furan-3-yl)ethyl)propanamide has a relatively short half-life, which may make it less suitable for chronic treatment regimens.
Zukünftige Richtungen
Future research on 3-(2-fluorophenyl)-N-(2-(furan-3-yl)ethyl)propanamide could focus on developing more potent analogs of the compound that target the dopamine D3 receptor and the sigma-1 receptor. Additionally, further studies could be conducted to investigate the potential therapeutic effects of 3-(2-fluorophenyl)-N-(2-(furan-3-yl)ethyl)propanamide in a variety of neurological and psychiatric disorders. Finally, research could be conducted to better understand the biochemical and physiological effects of 3-(2-fluorophenyl)-N-(2-(furan-3-yl)ethyl)propanamide, which could lead to the development of more effective treatments for a variety of disorders.
Synthesemethoden
The synthesis of 3-(2-fluorophenyl)-N-(2-(furan-3-yl)ethyl)propanamide involves the reaction of 2-fluoroaniline with furfurylamine in the presence of a catalyst to form 2-(furan-3-yl)ethyl-2-fluoroaniline. This intermediate is then reacted with propionyl chloride in the presence of a base to form 3-(2-fluorophenyl)-N-(2-(furan-3-yl)ethyl)propanamide. The overall yield of this synthesis method is around 45%.
Wissenschaftliche Forschungsanwendungen
3-(2-fluorophenyl)-N-(2-(furan-3-yl)ethyl)propanamide has been studied extensively for its potential use as a therapeutic agent. It has been found to modulate the activity of certain receptors in the brain, including the dopamine D3 receptor and the sigma-1 receptor. This modulation has been shown to have potential therapeutic effects in a variety of neurological and psychiatric disorders, including schizophrenia, depression, and addiction.
Eigenschaften
IUPAC Name |
3-(2-fluorophenyl)-N-[2-(furan-3-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2/c16-14-4-2-1-3-13(14)5-6-15(18)17-9-7-12-8-10-19-11-12/h1-4,8,10-11H,5-7,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLWGHLFIUVSFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCCC2=COC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)-N-[2-(furan-3-YL)ethyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3,8,8-tetramethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2854345.png)






![8-cyclohexyl-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2854359.png)
![5-cyclopropyl-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2854361.png)
![2-Methoxyethyl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2854364.png)

![N-(2,6-dimethylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2854366.png)

